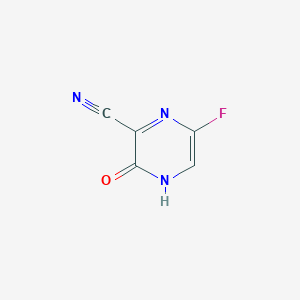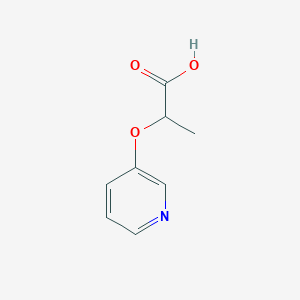
3-メトキシ-4-(トリフルオロメチル)ピリジン
説明
3-Methoxy-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a methoxy group (-OCH₃) at the third position and a trifluoromethyl group (-CF₃) at the fourth position of the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
科学的研究の応用
3-Methoxy-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the design of novel drug candidates.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, and in the manufacture of specialty chemicals.
作用機序
Target of Action
3-Methoxy-4-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-Methoxy-4-(trifluoromethyl)pyridine involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Methoxy-4-(trifluoromethyl)pyridine are primarily related to the SM coupling reaction . This reaction is a key step in many synthetic processes, particularly in the synthesis of complex organic molecules .
Result of Action
The result of the action of 3-Methoxy-4-(trifluoromethyl)pyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of complex organic molecules .
Action Environment
The action of 3-Methoxy-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the stability of the organoboron reagent is crucial for the success of the reaction .
生化学分析
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trifluoromethyl group in the compound enhances its lipophilicity, which can influence its interaction with biological membranes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-Methoxy-4-(trifluoromethyl)pyridine on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression profiles. Additionally, 3-Methoxy-4-(trifluoromethyl)pyridine can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3-Methoxy-4-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. The trifluoromethyl group can form strong interactions with hydrophobic pockets in proteins, leading to changes in protein conformation and activity. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-4-(trifluoromethyl)pyridine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. The degradation products of 3-Methoxy-4-(trifluoromethyl)pyridine can also have biological activity, which needs to be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of 3-Methoxy-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, at very high doses, 3-Methoxy-4-(trifluoromethyl)pyridine can exhibit toxic or adverse effects, which are important considerations for its use in pharmaceuticals and agrochemicals .
Metabolic Pathways
3-Methoxy-4-(trifluoromethyl)pyridine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of the trifluoromethyl group can also affect the compound’s metabolic stability, making it more resistant to certain metabolic processes .
Transport and Distribution
The transport and distribution of 3-Methoxy-4-(trifluoromethyl)pyridine within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, the lipophilic nature of the trifluoromethyl group can lead to accumulation in certain tissues, affecting its overall distribution and localization within the body .
Subcellular Localization
The subcellular localization of 3-Methoxy-4-(trifluoromethyl)pyridine is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 3-methoxypyridine with a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃). The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Another approach involves the use of trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) as the trifluoromethylating agent. This method requires the presence of a catalyst, such as copper(I) iodide (CuI), and a base like potassium carbonate (K₂CO₃). The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at moderate temperatures.
Industrial Production Methods
Industrial production of 3-Methoxy-4-(trifluoromethyl)pyridine often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening techniques allows for the efficient production of this compound on a large scale. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial processes.
化学反応の分析
Types of Reactions
3-Methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-formyl-4-(trifluoromethyl)pyridine.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a suitable base and solvent.
Major Products Formed
Oxidation: 3-Formyl-4-(trifluoromethyl)pyridine
Reduction: 3-Methoxy-4-(trifluoromethyl)piperidine
Substitution: Various substituted pyridines depending on the nucleophile used
類似化合物との比較
Similar Compounds
3-Methoxy-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a pyridine ring.
3-Methoxy-4-(trifluoromethyl)benzaldehyde: Contains a formyl group instead of a pyridine ring.
4-(Trifluoromethyl)pyridine: Lacks the methoxy group at the third position.
Uniqueness
3-Methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of the methoxy and trifluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group provides additional sites for chemical modification.
特性
IUPAC Name |
3-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-4-11-3-2-5(6)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKGNZUBDMUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649098 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936841-72-4 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936841-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)
![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)









